Hydrogen-Bond Donor/Acceptor Profile vs 5-Aminoindole and Indole-5-Carboxylic Acid
N-1H-indol-5-ylUrea provides 2 hydrogen-bond donors (urea-NH2) and 2 hydrogen-bond acceptors (urea-C=O, indole-NH), creating a balanced HBD/HBA profile of 2/2 [1]. In contrast, 5-aminoindole (HBD/HBA = 2/1) lacks the carbonyl acceptor, while indole-5-carboxylic acid (HBD/HBA = 1/3) suppresses donor capacity . This balanced profile is essential for dual donor–acceptor interactions with kinase hinge residues [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 2 (calculated from structure, PubChem/ChemSrc) |
| Comparator Or Baseline | 5-Aminoindole: HBD = 2, HBA = 1; Indole-5-carboxylic acid: HBD = 1, HBA = 3 |
| Quantified Difference | Target provides a balanced 2/2 profile vs 5-aminoindole (+1 HBA) and indole-5-carboxylic acid (+1 HBD, –1 HBA) |
| Conditions | Physicochemical topology calculated via Cactvs/PubChem property engine |
Why This Matters
The 2/2 HBD/HBA profile directly maps onto the pharmacophore of ATP-competitive kinase inhibitors, enabling simultaneous donor–acceptor pairing with hinge-region backbones without synthetic modification.
- [1] PubChem Compound Summary: N-1H-indol-5-ylUrea, CID computed HBD/HBA via Cactvs 3.4.8.18. View Source
- [2] Ghose, A. K., et al. (2019). Knowledge-based chemoinformatic approaches to kinase inhibitor design. In Burger's Medicinal Chemistry and Drug Discovery (pp. 223–278). DOI: 10.1002/0471266949.bmc133.pub3. View Source
